molecular formula C18H15Cl2N3O2S B2694076 N-(2,3-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide CAS No. 329079-81-4

N-(2,3-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B2694076
CAS No.: 329079-81-4
M. Wt: 408.3
InChI Key: NTRPXOTYIOBSMM-UHFFFAOYSA-N
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Description

This compound features a 2,3-dichlorophenyl group attached via an acetamide linkage to a sulfanyl-bridged 3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl moiety. The dichlorophenyl group contributes steric bulk and electronic effects, while the ethyl substituent on the quinazolinone ring enhances lipophilicity.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2S/c1-2-23-17(25)11-6-3-4-8-13(11)22-18(23)26-10-15(24)21-14-9-5-7-12(19)16(14)20/h3-9H,2,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRPXOTYIOBSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a synthetic compound with significant potential in medicinal chemistry. Its biological activity has been a subject of various studies, focusing on its mechanisms of action, therapeutic applications, and potential side effects.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H15Cl2N3O2S
Molecular Weight408.302 g/mol
Density1.4 ± 0.1 g/cm³
LogP3.84

These properties indicate a relatively complex structure that may influence its interaction with biological targets.

Research indicates that this compound exhibits antitumor and antimicrobial activities. The compound is believed to exert its effects through the following mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Activity : The presence of the quinazoline moiety is associated with antimicrobial properties, making it a candidate for further exploration in treating infections.

Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated:

  • IC50 Values : The compound showed IC50 values in the nanomolar range against glioblastoma and breast adenocarcinoma cell lines.
  • Morphological Changes : Treated cells exhibited morphological changes characteristic of apoptosis, such as chromatin condensation and cell shrinkage.

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated:

  • Broad-Spectrum Activity : Significant inhibition was observed against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.

Case Study 1: Antitumor Efficacy

A recent investigation focused on the antitumor effects of this compound in vivo using xenograft models. The findings revealed:

  • Tumor Reduction : Mice treated with the compound showed a significant reduction in tumor volume compared to control groups.
  • Survival Rates : Increased survival rates were noted in treated groups, suggesting potential as a therapeutic agent.

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial properties of the compound against multi-drug resistant strains. Key outcomes included:

  • Efficacy Against Resistant Strains : The compound demonstrated effectiveness against strains resistant to conventional antibiotics.
  • Potential for Combination Therapy : Preliminary results suggested that combining this compound with existing antibiotics could enhance overall efficacy.

Conclusion and Future Directions

This compound shows promising biological activity with significant implications for cancer therapy and antimicrobial treatment. Future research should focus on:

  • Mechanistic Studies : Further elucidation of its mechanisms at the molecular level.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
  • Structural Modifications : Exploring analogs to enhance potency and selectivity while reducing potential side effects.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer activity. N-(2,3-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that modifications of quinazoline structures can enhance cytotoxic effects against various cancer cell lines, indicating a promising avenue for further development in cancer therapeutics .

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties. They may act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The design of such inhibitors aims to provide therapeutic benefits with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinazoline core followed by the introduction of the dichlorophenyl and sulfanyl groups. The optimization of these synthetic pathways is crucial for improving yields and purity of the final product.

Case Study: Anticancer Activity

A specific study evaluated the anticancer efficacy of a series of quinazoline derivatives including this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range .

Case Study: Anti-inflammatory Activity

In another investigation focusing on inflammatory models in vivo, the compound was administered to animal subjects exhibiting induced inflammation. Results showed a significant reduction in inflammatory markers compared to control groups treated with standard anti-inflammatory drugs .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • The allyl group on the quinazolinone introduces unsaturation, which may alter reactivity or π-π stacking interactions .
  • N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (): The 4-ethoxyphenyl substituent on the quinazolinone introduces an electron-donating group, which could modulate electronic properties and binding affinity .
  • The 4-chlorophenyl on the quinazolinone further increases hydrophobicity .

Modifications to the Quinazolinone Core

  • The 4-chlorophenyl on the quinazolinone core is similar to the target compound but lacks ethyl substitution .
  • N-(4-sulfamoylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide ():

    • The sulfamoyl (-SO₂NH₂) group replaces the dichlorophenyl, significantly altering solubility and hydrogen-bonding capacity. This compound may exhibit enhanced polar interactions compared to the target .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Compound (Source) Phenyl Substituents Quinazolinone Substituents Key Functional Groups Potential Biological Implications
Target Compound 2,3-dichloro 3-ethyl Sulfanyl linker High lipophilicity; possible enzyme inhibition
4-chloro-2-methyl 3-allyl Allyl group Enhanced π-π stacking; moderate solubility
3-chloro-4-methyl 4-ethoxyphenyl Ethoxy group Electron-donating effects; improved binding
3-chloro-4-fluoro 4-chlorophenyl Fluorine atom Halogen bonding; increased electronegativity
4-sulfamoyl 4-chlorophenyl Sulfamoyl group High solubility; polar interactions

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for yield and purity?

  • Methodological Answer : The synthesis can be optimized using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane under controlled temperatures (e.g., 273 K) with triethylamine as a base, as demonstrated in analogous acetamide syntheses . Purification via slow evaporation crystallization in methylene chloride improves purity, while HPLC or LC-MS monitors reaction progress. Adjusting stoichiometry (e.g., 1:1 molar ratio of acid and amine precursors) and reaction time (≥3 hours) enhances yield .

Q. What spectroscopic and crystallographic methods validate its structural integrity?

  • Methodological Answer : X-ray crystallography is critical for confirming molecular conformation, as shown in studies of related dichlorophenylacetamides with three distinct molecules in the asymmetric unit, revealing dihedral angles between aromatic rings (e.g., 54.8°–77.5°) . NMR (¹H/¹³C) identifies functional groups, while FT-IR confirms amide C=O stretches (~1650 cm⁻¹) and sulfanyl S-H bonds (~2550 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets) to screen bioactivity. For antimicrobial potential, employ broth microdilution assays (MIC/MBC). Ensure assays include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1%) .

Advanced Research Questions

Q. How can computational methods predict its biological targets and binding modes?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT for electronic structure) and molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with targets like kinases or GPCRs. Use reaction path search algorithms (e.g., GRRM) to explore transition states, as demonstrated in ICReDD’s workflow for reaction optimization . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How to resolve contradictions in biological assay data (e.g., variable IC₅₀ values)?

  • Methodological Answer : Apply statistical design of experiments (DoE) to identify confounding variables (e.g., pH, temperature, solvent polarity). Use response surface methodology (RSM) to optimize assay conditions. For cell-based assays, standardize passage number and seeding density. Cross-validate results with orthogonal assays (e.g., Western blot for protein expression vs. enzymatic activity) .

Q. What strategies enhance structure-activity relationship (SAR) studies?

  • Methodological Answer : Synthesize analogs with variations in the dichlorophenyl ring (e.g., 2,4- vs. 3,4-substitution) and quinazolinone core (e.g., ethyl to methyl substitution). Use multivariate analysis (PCA or PLS) to correlate structural descriptors (Hammett σ, logP) with bioactivity. Prioritize analogs with improved solubility (e.g., via LogP reduction using polar substituents) .

Q. How to optimize reaction conditions using advanced engineering approaches?

  • Methodological Answer : Implement membrane separation technologies (e.g., nanofiltration) for efficient purification, reducing solvent waste. Use microreactors for continuous-flow synthesis to enhance heat/mass transfer. Process control systems (e.g., PID controllers) stabilize temperature and pH during exothermic steps .

Q. What experimental designs mitigate stability issues in storage or biological matrices?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. For in vivo studies, use lyophilization or lipid-based nanoformulations to improve plasma stability. Assess photodegradation via UV/Vis spectroscopy under ICH Q1B guidelines .

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